Ethyl 4-hydroxyphenylcarbamate
Overview
Description
Ethyl 4-hydroxyphenylcarbamate is a chemical compound that is related to various research areas, including the synthesis of antimitotic agents, thermal decomposition studies, and the preparation of enantiomerically pure compounds. It is structurally characterized by the presence of a hydroxyphenyl group attached to a carbamate moiety. This compound is of interest due to its potential biological activity and its role as an intermediate in the synthesis of other chemical entities.
Synthesis Analysis
The synthesis of ethyl 4-hydroxyphenylcarbamate-related compounds has been explored in several studies. For instance, chiral isomers of a related compound, ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, have been synthesized and shown to be active in biological systems, with the S-isomer being more potent than the R-isomer . Additionally, the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, an intermediate in biologically active compounds, has been optimized with a total yield of 81% .
Molecular Structure Analysis
The molecular structure of ethyl 4-hydroxyphenylcarbamate and its derivatives has been characterized using various techniques. For example, the crystal structure of a related compound, ethyl 3-[1-(2-hydroxyphenyl)ethylidene]carbazate, features intermolecular N—H⋯O hydrogen bonds forming centrosymmetric dimers and an intramolecular O—H⋯N interaction . In another study, the molecular structures of a series of carbamates, including ethyl N-[2-(hydroxyacetyl)phenyl]carbamate, were elucidated, revealing hydrogen bonding and pi-pi stacking interactions .
Chemical Reactions Analysis
Ethyl 4-hydroxyphenylcarbamate-related compounds undergo various chemical reactions. The thermal decomposition of methylene-4,4'-di(ethylphenylcarbamate) leads to methylene-4,4'-di(phenylisocyanate) as the main product, with polycarbodiimides and small amounts of amines and urea derivatives as by-products . The Lossen rearrangement mediated by ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate has been applied for the synthesis of ureas from carboxylic acids, achieving good yields without racemization .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 4-hydroxyphenylcarbamate derivatives are influenced by their molecular structure. For instance, the presence of the hydroxyphenyl group can lead to specific intermolecular interactions, as seen in the crystal structure analysis . The thermal decomposition study provides insights into the stability and decomposition pathways of related carbamate compounds . Directed lithiation reactions of related compounds have been performed to achieve high yields of substituted products, indicating the reactivity of these molecules .
Scientific Research Applications
Application in Food Science
- Specific Scientific Field: Food Science
- Summary of the Application: Ethyl Carbamate (EC) is classified as a Group 2A carcinogen and is most abundant in fermented foods, such as Cachaca, Shaoxing wine, and Chinese liquor (baijiu) . A novel ethyl carbamate hydrolase (ECH) with high specificity to EC was isolated from Acinetobacter calcoaceticus, and its enzymatic properties and EC degradability were investigated .
- Methods of Application or Experimental Procedures: ECH was immobilized to resist extreme environmental conditions, and the flavor substance changes were explored by gas chromatography-mass spectrometry (GC/MS) .
- Results or Outcomes: The specific enzymatic activity of ECH was 68.31 U/mg. Notably, ECH exhibited excellent thermal stability and tolerance to sodium chloride and high ethanol concentration (remaining at 40% activity in 60% (v/v) ethanol, 1 h). The treatment of immobilized ECH for 12 h decreased the EC concentration in liquor by 71.6 μg/L .
Application in Medicinal Chemistry
- Specific Scientific Field: Medicinal Chemistry
- Summary of the Application: The carbamate group is a key structural motif in many approved drugs and prodrugs. There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug−target interactions through their carbamate moiety .
- Methods of Application or Experimental Procedures: The chemical methodologies adopted for the synthesis of these carbamate derivatives include a variety of cyclic ether-derived carbamates, leading to a wide range of novel organic carbamates as potent HIV-1 protease, β-secretase, serine protease, and cysteine protease inhibitors .
- Results or Outcomes: The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety. In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .
Application in Food and Beverage Analysis
- Specific Scientific Field: Food and Beverage Analysis
- Summary of the Application: Ethyl Carbamate (EC) is often found in various foods and beverages, and its determination involves various strategies according to the material, food or beverage, solid or liquid, and according to the concentration, from ng/L to mg/L .
- Methods of Application or Experimental Procedures: Usually, adapted extractive techniques and pre-concentration step are followed by analysis by gas chromatography coupled to mass spectrometry (GC–MS) .
- Results or Outcomes: This method allows for the detection and quantification of Ethyl Carbamate in a wide range of food and beverage samples .
Application in Medicinal Chemistry
- Specific Scientific Field: Medicinal Chemistry
- Summary of the Application: The carbamate group is a key structural motif in many approved drugs and prodrugs. There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug−target interactions through their carbamate moiety .
- Methods of Application or Experimental Procedures: The chemical methodologies adopted for the synthesis of these carbamate derivatives include a variety of cyclic ether-derived carbamates, leading to a wide range of novel organic carbamates as potent HIV-1 protease, β-secretase, serine protease, and cysteine protease inhibitors .
- Results or Outcomes: The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety. In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .
Application in Food and Beverage Analysis
- Specific Scientific Field: Food and Beverage Analysis
- Summary of the Application: Ethyl Carbamate (EC) is often found in various foods and beverages, and its determination involves various strategies according to the material, food or beverage, solid or liquid, and according to the concentration, from ng/L to mg/L .
- Methods of Application or Experimental Procedures: Usually, adapted extractive techniques and pre-concentration step are followed by analysis by gas chromatography coupled to mass spectrometry (GC–MS) .
- Results or Outcomes: This method allows for the detection and quantification of Ethyl Carbamate in a wide range of food and beverage samples .
Future Directions
While specific future directions for Ethyl 4-hydroxyphenylcarbamate were not found in the search results, the development of carbohydrate-containing drugs seems to have slowed down in recent years . Potential directions in the development of carbohydrate-containing drugs include pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .
properties
IUPAC Name |
ethyl N-(4-hydroxyphenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(12)10-7-3-5-8(11)6-4-7/h3-6,11H,2H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BECNKUVYBNETOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345163 | |
Record name | Ethyl 4-hydroxyphenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-(4-hydroxyphenyl)carbamate | |
CAS RN |
7159-95-7 | |
Record name | Ethyl 4-hydroxyphenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl N-(4-hydroxyphenyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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